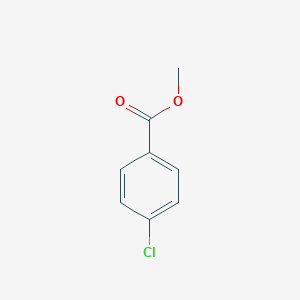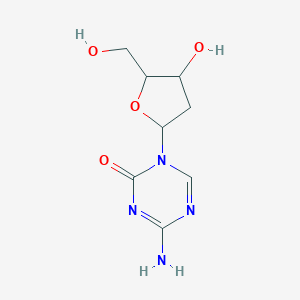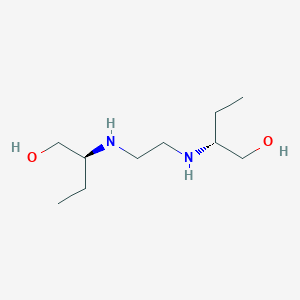
Ethambutol, meso-
Descripción general
Descripción
Ethambutol, also known as meso-Ethambutol, is an antimycobacterial agent used in the prophylaxis and treatment of tuberculosis (TB) . It has a molecular formula of C10H24N2O2, with an average mass of 204.310 Da and a mono-isotopic mass of 204.183777 Da .
Synthesis Analysis
Ethambutol’s synthesis involves the derivatization with phenethyl isocyanate (PEIC) at room temperature for 90 minutes . Another study mentions the production of a crystalline product as a mixture of two diastereomers IVb .
Molecular Structure Analysis
The molecular structure of Ethambutol, meso- is C10H24N2O2 .
Chemical Reactions Analysis
Meso compounds like Ethambutol can exist in many different forms such as pentane, butane, heptane, and even cyclobutane .
Physical And Chemical Properties Analysis
Ethambutol has a density of 1.0±0.1 g/cm3, a boiling point of 345.3±22.0 °C at 760 mmHg, and a flash point of 113.7±12.9 °C. It has 4 H bond acceptors, 4 H bond donors, and 9 freely rotating bonds .
Aplicaciones Científicas De Investigación
1. Nano-Formulation of Ethambutol with Multifunctional Graphene Oxide and Magnetic Nanoparticles
- Summary of Application: This study designed a novel anti-TB multifunctional formulation by fabricating graphene oxide with iron oxide magnetite nanoparticles serving as a nano-carrier onto which ethambutol was successfully loaded .
- Methods of Application: The designed nanoformulation was characterized using various analytical techniques. The release of ethambutol from the anti-TB multifunctional nanoparticles formulation was found to be sustained over a significantly longer period of time in phosphate buffer saline solution at two physiological pH (7.4 and 4.8) .
- Results or Outcomes: The nano-formulation showed potent anti-tubercular activity while remaining non-toxic to the eukaryotic cells tested .
2. Novel Anti-Tuberculosis Nanodelivery Formulation of Ethambutol with Graphene Oxide
- Summary of Application: This study designed a new nanodelivery formulation, using graphene oxide as the nanocarrier, loaded with the anti-TB antibiotic, ethambutol .
- Methods of Application: The designed formulation was characterized using a number of molecular analytical techniques. It was found that sustained release of the drug resulted in better bioavailability .
- Results or Outcomes: The nanodelivery formulation showed good anti-mycobacterial activity. The anti-mycobacterial activity of Ethambutol was unaffected by the drug loading and release process .
3. Treatment of Tuberculosis
- Summary of Application: Ethambutol is an antimycobacterial agent that is most commonly used in combination with other drugs in the treatment of tuberculosis .
- Methods of Application: Ethambutol is administered orally. It is usually given in combination with other tuberculosis medications, such as isoniazid, rifampicin and pyrazinamide .
- Results or Outcomes: Ethambutol has been effective in the treatment of Mycobacterium tuberculosis. It was developed out of a need for therapies active against isoniazid resistant strains of Mycobacterium tuberculosis .
4. Treatment of Non-tuberculous Mycobacterial Infections
- Summary of Application: Ethambutol is also used as part of a combination regimen in the therapy of non-tuberculous mycobacterial infections .
- Methods of Application: Similar to the treatment of tuberculosis, Ethambutol is administered orally and is often used in combination with other drugs .
- Results or Outcomes: The use of Ethambutol in combination with other drugs has been effective in the treatment of non-tuberculous mycobacterial infections .
5. Optical Activity
- Summary of Application: Ethambutol, meso- is an example of a compound that exhibits optical activity. This property is the interaction of these enantiomers with plane-polarized light .
- Methods of Application: The study of optical activity involves observing the rotation of plane-polarized light as it passes through a solution of the compound .
- Results or Outcomes: For example, d-ethambutol is used to treat tuberculosis, while l-ethambutol can cause blindness .
6. Meso Compounds
- Summary of Application: Ethambutol, meso- is an example of a meso compound. Meso compounds are achiral (optically inactive) diastereomers of chiral stereoisomers .
- Methods of Application: The study of meso compounds involves examining their optical inactivity and their relationship with chiral stereoisomers .
- Results or Outcomes: Investigations of isomeric tartaric acid salts, carried out by Louis Pasteur in the mid 19th century, were instrumental in elucidating some of the subtleties of stereochemistry .
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUTYOVWOVBAKS-AOOOYVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NCCN[C@@H](CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143374 | |
| Record name | Ethambutol, meso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethambutol, meso- | |
CAS RN |
10054-06-5 | |
| Record name | Ethambutol, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethambutol, meso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHAMBUTOL, MESO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SH638YWNG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



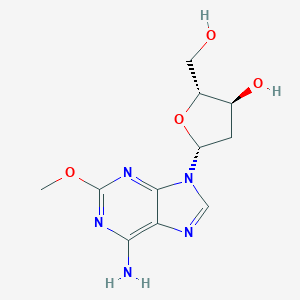
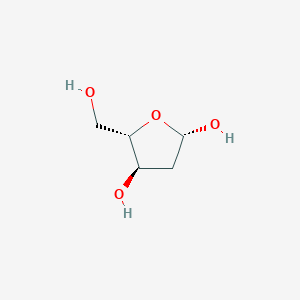
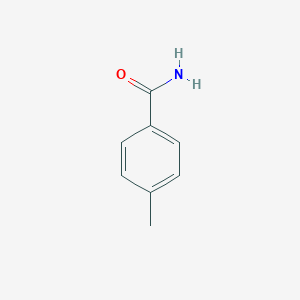
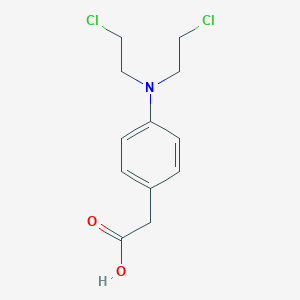
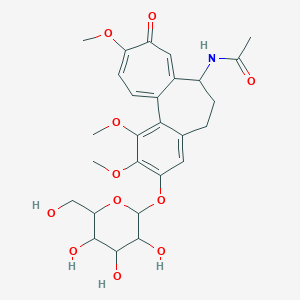

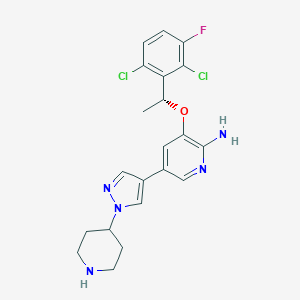
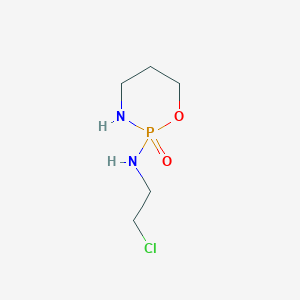
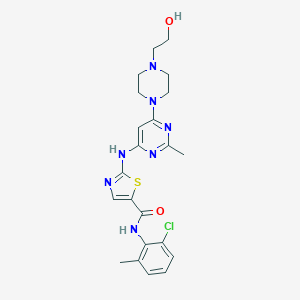
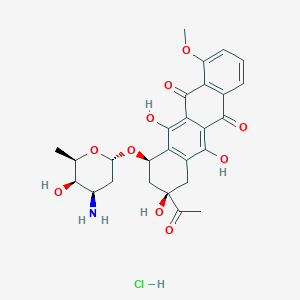
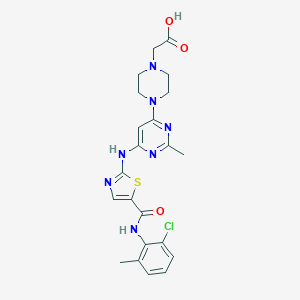
![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)
